molecular formula C14H16N2O3 B4992403 4-(Morpholin-4-ylmethyl)-1-oxidoquinolin-1-ium-3-ol

4-(Morpholin-4-ylmethyl)-1-oxidoquinolin-1-ium-3-ol

Cat. No.: B4992403
M. Wt: 260.29 g/mol
InChI Key: IRQCHSRBIQAVAF-UHFFFAOYSA-N
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Description

4-(Morpholin-4-ylmethyl)-1-oxidoquinolin-1-ium-3-ol is a complex organic compound that features a quinoline core structure with a morpholine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Morpholin-4-ylmethyl)-1-oxidoquinolin-1-ium-3-ol typically involves a multi-step process. One common method includes the reaction of quinoline derivatives with morpholine under controlled conditions. The reaction is often facilitated by the presence of a catalyst and requires specific temperature and solvent conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the purification of intermediates and the final product through techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-(Morpholin-4-ylmethyl)-1-oxidoquinolin-1-ium-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline N-oxide derivatives, while substitution reactions can produce a variety of morpholine-substituted quinolines .

Scientific Research Applications

4-(Morpholin-4-ylmethyl)-1-oxidoquinolin-1-ium-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Morpholin-4-ylmethyl)-1-oxidoquinolin-1-ium-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: 4-(Morpholin-4-ylmethyl)-1-oxidoquinolin-1-ium-3-ol is unique due to its quinoline core, which imparts specific electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions .

Properties

IUPAC Name

4-(morpholin-4-ylmethyl)-1-oxidoquinolin-1-ium-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c17-14-10-16(18)13-4-2-1-3-11(13)12(14)9-15-5-7-19-8-6-15/h1-4,10,17H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQCHSRBIQAVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=[N+](C3=CC=CC=C32)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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